![molecular formula C18H20N4O4S B2630910 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol CAS No. 1226427-65-1](/img/structure/B2630910.png)
2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a 1,2,4-oxadiazole ring, a pyrimidinol ring, and a dimethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyrimidinol rings, for example, would contribute to the rigidity of the molecule, while the dimethoxyphenyl group could potentially participate in pi-stacking interactions .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall shape and size of the molecule, and the presence of aromatic rings .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has focused on the synthesis of compounds with the oxadiazole ring and evaluating their potential as anti-bacterial agents and enzyme inhibitors. For instance, Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, discovering compounds with significant antibacterial activity against various bacterial strains and moderate inhibitors of α-chymotrypsin enzyme. Their studies suggest the potential of oxadiazole derivatives as pharmacologically relevant agents due to their antibacterial activity and moderate anti-enzymatic potential, with less cytotoxicity evident from cytotoxicity data (Siddiqui et al., 2014).
Antioxidant Activity
George et al. (2010) explored the synthesis of certain oxadiazole derivatives and evaluated their antioxidant activity. Their research provides insights into the potential use of these compounds in combating oxidative stress, which is a mechanism associated with various diseases (George et al., 2010).
Molecular Docking and Biological Evaluation
Fathima et al. (2021) synthesized novel benzoxazole derivatives linked with the oxadiazole moiety, assessing their antimicrobial, antioxidant, and antitubercular activities. Their findings highlight the importance of structural modifications in enhancing biological activity, as evidenced by the promising docking scores and antitubercular results for specific molecules (Fathima et al., 2021).
Crystal Structure and Biological Studies
Karanth et al. (2019) focused on the crystal structure and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, revealing their good antibacterial and potent antioxidant activities. This research underlines the importance of understanding the structural basis for the biological activities of oxadiazole derivatives (Karanth et al., 2019).
Future Directions
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-5-12-10(2)19-18(21-17(12)23)27-9-15-20-16(22-26-15)11-6-7-13(24-3)14(8-11)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMICBQFPSQSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-OL |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.